Cas no 863459-44-3 (N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide)

N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- F0682-0712
- SR-01000138337
- 863459-44-3
- AKOS024596453
- N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
- SR-01000138337-1
- N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Acetamide, N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]thio]-
- N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide
-
- インチ: 1S/C21H20N6O3S/c1-13-4-6-14(7-5-13)27-20-19(25-26-27)21(23-12-22-20)31-11-18(28)24-16-10-15(29-2)8-9-17(16)30-3/h4-10,12H,11H2,1-3H3,(H,24,28)
- InChIKey: ZSZOQRKMUQGBJI-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=C(C=CC=1OC)OC)=O)C1=C2C(=NC=N1)N(C1C=CC(C)=CC=1)N=N2
計算された属性
- 精确分子量: 436.13175969g/mol
- 同位素质量: 436.13175969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 31
- 回転可能化学結合数: 7
- 複雑さ: 594
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 129Ų
N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0682-0712-2μmol |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-10mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-2mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-20mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-50mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-5mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-3mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-30mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-20μmol |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0682-0712-100mg |
N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide |
863459-44-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
5. Book reviews
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamideに関する追加情報
N-(2,5-Dimethoxyphenyl)-2-{3-(4-Methylphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Ylsulfanyl}Acetamide: A Comprehensive Overview
The compound with CAS No 863459-44-3, known as N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylsulfanyl}acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure and potential applications in drug development.
The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a heterocyclic system known for its stability and versatility in chemical reactions. The presence of the 1,2,3-triazolo[4,5-d]pyrimidine ring system suggests that this compound may exhibit unique electronic properties and reactivity. Additionally, the substitution pattern on the triazolopyrimidine ring includes a sulfanyl group attached to an acetamide moiety and a 4-methylphenyl group. These substituents likely influence the compound's pharmacokinetic properties and biological activity.
Recent studies have highlighted the potential of this compound as a candidate for anti-cancer drug development. The triazolopyrimidine framework has been associated with anti-proliferative effects in various cancer cell lines. Furthermore, the presence of the dimethoxyphenyl group suggests that this compound may possess antioxidant properties or interact with specific cellular pathways involved in inflammation or oxidative stress.
In terms of synthesis, this compound likely requires a multi-step approach involving advanced organic chemistry techniques such as Suzuki coupling or Stille coupling for forming carbon-heteroatom bonds. The construction of the triazolopyrimidine ring would involve nucleophilic aromatic substitution or cyclization reactions under specific conditions to ensure regioselectivity and yield optimization.
From a pharmacological standpoint, this compound's activity can be attributed to its ability to modulate key enzymes or receptors involved in disease pathways. For instance, the sulfanyl group may act as a bioisostere for hydrogen bonding interactions with target proteins. Additionally, the dimethoxy substitution on the phenyl ring could enhance solubility and permeability, making it more amenable for systemic delivery.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various therapeutic targets using molecular docking studies. These studies suggest that N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylsulfanyl}acetamide may exhibit high affinity for kinases or other enzyme classes implicated in cancer progression.
In conclusion, N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylsulfanyl}acetamide represents a promising lead compound in drug discovery research due to its unique structural features and potential biological activities. Continued exploration into its synthesis optimization and preclinical evaluation will be essential for unlocking its full therapeutic potential.
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